molecular formula C24H26N2O3S B2925494 N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide CAS No. 899758-98-6

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide

Cat. No.: B2925494
CAS No.: 899758-98-6
M. Wt: 422.54
InChI Key: AJKRPGROFWBUKS-UHFFFAOYSA-N
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Description

N-{2-[(3,3-Diphenylpropyl)sulfamoyl]ethyl}benzamide is a synthetic small molecule with a molecular formula of C24H26N2O3S and a molecular weight of 422.5 g/mol . Its structure features a benzamide group linked via an ethyl sulfonamide spacer to a 3,3-diphenylpropyl moiety, presenting a defined scaffold for chemical and pharmacological investigation . This benzamide-sulfonamide hybrid scaffold is of significant interest in medicinal chemistry research. Compounds with similar structural motifs, particularly those containing sulfonamide and benzamide groups, have been explored as potent and selective inhibitors for various enzymatic targets . For instance, research into sulfamoyl benzamide derivatives has identified selective inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in processes like thrombosis, inflammation, and cancer . Furthermore, the sulfobenzoic acid scaffold, which shares functional similarities, has been extensively studied for its neuroprotective properties and its role as a selective inhibitor of Sirtuin-2 (SIRT2) deacetylase . SIRT2 inhibition has been shown to be protective in models of neurodegenerative diseases such as Huntington's and Parkinson's by reducing pathogenic protein aggregation . Researchers can utilize this high-purity compound as a key intermediate or a chemical probe to explore these and other biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[2-(3,3-diphenylpropylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c27-24(22-14-8-3-9-15-22)25-18-19-30(28,29)26-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKRPGROFWBUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide typically involves the reaction of 3,3-diphenylpropylamine with sulfamoyl chloride to form the sulfamoyl derivative. This intermediate is then reacted with 2-bromoethylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and bases like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Research Implications

  • Structural Flexibility : The diphenylpropyl chain in the target compound may optimize binding to hydrophobic pockets, whereas smaller substituents (e.g., LMM5’s benzyl/methyl) favor reduced steric hindrance.
  • Functional Group Impact : Sulfamoyl groups enhance target engagement through H-bonding, while urea (3d) or nitro () groups prioritize alternative electronic interactions.
  • Synthetic Challenges : Complex derivatives like 6e face lower yields (40%), underscoring the need for optimized protocols compared to simpler benzamides .

Biological Activity

N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide is a compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to explore its biological activity, highlighting research findings, structure-activity relationships (SAR), and case studies that illustrate its efficacy.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a sulfamoyl group which is known for its role in enhancing biological activity through interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity.

Anticancer Potential

This compound has also been investigated for its anticancer properties. A study focusing on similar benzamide derivatives demonstrated their ability to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation . The compound's structural characteristics allow it to interact effectively with targets involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl groups and the sulfamoyl moiety have been shown to influence both potency and selectivity against various pathogens and cancer cell lines. For example, alterations in substituents on the aromatic rings can enhance binding affinity to target proteins, thereby increasing efficacy .

Study 1: Antimicrobial Efficacy Against MRSA

A recent study evaluated the antimicrobial efficacy of this compound against MRSA. The minimum inhibitory concentration (MIC) was determined to be 1.5 µM, indicating potent activity. The study utilized both in vitro assays and in vivo models to confirm the compound's effectiveness in reducing bacterial load in infected tissues .

Study 2: Anticancer Activity in Breast Cancer Models

In another investigation, this compound was tested on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{2-[(3,3-diphenylpropyl)sulfamoyl]ethyl}benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide reagents (e.g., EDC/HCl) to activate carboxylic acid intermediates. For example, acetonitrile:water (3:1) solvent systems under prolonged stirring (72 hours) can achieve yields up to 75%. Post-reaction purification via crystallization (methanol:water, 4:1) is critical to isolate the product . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming sulfamoyl and benzamide moieties. Aromatic protons appear as multiplets in δ 7.0–8.0 ppm, while ethylenic protons resonate at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles, using monoclinic (P21/c) crystal systems .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Substituent Variation : Modify diphenylpropyl or benzamide groups to assess steric/electronic effects on bioactivity. For example, introducing nitro or trifluoromethyl groups alters electron density and binding affinity .
  • Enzyme Assays : Use fluorescence polarization or SPR to quantify interactions with targets (e.g., kinases, proteases). IC50 values from dose-response curves establish inhibitory potency .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for sulfamoyl group reactions. Software like Gaussian or ORCA optimizes molecular geometries .
  • Reaction Path Search : Use artificial force-induced reaction (AFIR) methods to explore plausible reaction pathways, prioritizing low-energy intermediates .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in electrophilic substitutions .

Q. What methodologies resolve contradictions between theoretical predictions and experimental outcomes in sulfamoyl-containing benzamides?

  • Methodological Answer :

  • Multi-Variable DOE : Design experiments using response surface methodology (RSM) to identify interactions between temperature, solvent, and catalyst loading .
  • In Silico-Experimental Feedback Loops : Refine computational models by iteratively comparing DFT-predicted yields with actual lab results. For example, discrepancies in sulfonamide bond formation may require recalibrating solvation models .
  • Synchrotron XRD : Resolve crystallographic ambiguities when NMR/IR data conflict with predicted geometries .

Q. How can advanced separation techniques improve purification of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with acetonitrile/water gradients to separate polar byproducts. Optimize retention times using UV detection at λ = 254 nm .
  • Membrane Technologies : Employ nanofiltration membranes (MWCO 300–500 Da) to concentrate the product while removing low-MW impurities .
  • Dynamic Crystallization : Adjust cooling rates and anti-solvent addition to control crystal polymorphism, enhancing purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., cell viability vs. enzymatic activity) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability. For instance, inconsistent IC50 values may stem from differences in cell permeability or protein expression levels .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding under varying pH or ionic strength to explain assay-specific discrepancies .

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